![molecular formula C16H14N4O2 B2665144 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 116306-63-9](/img/structure/B2665144.png)
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features a unique combination of pyrimidine, oxazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine or oxazole derivatives.
科学的研究の応用
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
Phenyl-4,6-dimethoxy-2-pyrimidinylcarbamate: Another pyrimidine derivative with different substituents.
2-pyrimidinamine, 4,6-dimethyl-: A related compound with similar structural features.
Uniqueness
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combination of pyrimidine, oxazole, and phenyl groups, which confer distinct chemical and biological properties.
生物活性
The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a member of the oxazolo[5,4-d]pyrimidine class of compounds, which have gained attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H15N5O
- Molecular Weight : 283.31 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, an oxazole ring, and a phenyl group. These structural characteristics are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidines as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines such as:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (LoVo and HT29)
For example, a study reported that certain derivatives had half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM when tested against these cell lines . The reference drugs used for comparison were 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM), indicating that some derivatives may be comparably effective or even more potent than established chemotherapeutics.
The mechanisms by which these compounds exert their anticancer effects include:
-
Inhibition of Key Kinases : Compounds have been identified as inhibitors of various kinases involved in cancer progression, including:
- Vascular endothelial growth factor receptor 2 (VEGFR-2)
- Aurora A kinase
- Janus kinases (JAK1 and JAK2)
- Induction of Apoptosis : Some derivatives activate the caspase cascade leading to programmed cell death in cancer cells.
- Antimetabolite Activity : Due to structural similarities to purines, these compounds may act as antimetabolites, disrupting nucleotide synthesis essential for cancer cell proliferation .
Case Study 1: Cytotoxicity Assessment
A recent study conducted by researchers synthesized a series of oxazolo[5,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited notable cytotoxic effects while maintaining low toxicity to normal human dermal fibroblasts .
Compound | CC50 (µM) | Cancer Cell Line |
---|---|---|
3e | 129.41 ± 10.04 | HT29 |
3g | 58.44 ± 8.75 | HT29 |
3j | 99.87 ± 10.90 | HT29 |
Reference Drug (5-FU) | 381.16 ± 25.51 | N/A |
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of a specific derivative that inhibited Aurora A kinase activity, resulting in cell cycle arrest and subsequent apoptosis in cancer cells . This highlights the potential for targeted therapies based on this compound's structure.
特性
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-11(2)19-16(18-10)17-9-13-15(21)22-14(20-13)12-6-4-3-5-7-12/h3-9,21H,1-2H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZFZVXMHPZIU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。